N-(9-Hydrazinyl-9-oxononyl)-3,4,5-trimethoxybenzamide

Description

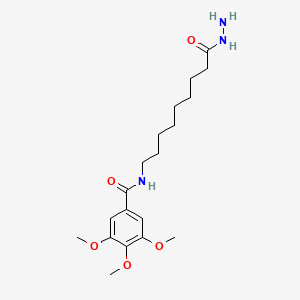

N-(9-Hydrazinyl-9-oxononyl)-3,4,5-trimethoxybenzamide is a synthetic benzamide derivative characterized by a 3,4,5-trimethoxybenzoyl core linked to a hydrazinyl-oxononyl chain. The compound’s structure combines the pharmacologically significant trimethoxyphenyl motif—common in microtubule-targeting agents like combretastatin analogues—with a hydrazine-based side chain, which may enhance metal-binding or enzyme-inhibitory properties.

Properties

CAS No. |

918494-59-4 |

|---|---|

Molecular Formula |

C19H31N3O5 |

Molecular Weight |

381.5 g/mol |

IUPAC Name |

N-(9-hydrazinyl-9-oxononyl)-3,4,5-trimethoxybenzamide |

InChI |

InChI=1S/C19H31N3O5/c1-25-15-12-14(13-16(26-2)18(15)27-3)19(24)21-11-9-7-5-4-6-8-10-17(23)22-20/h12-13H,4-11,20H2,1-3H3,(H,21,24)(H,22,23) |

InChI Key |

NASAJUHIJJCGAA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NCCCCCCCCC(=O)NN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9-Hydrazinyl-9-oxononyl)-3,4,5-trimethoxybenzamide typically involves the reaction of 3,4,5-trimethoxybenzoic acid with a hydrazine derivative. The reaction conditions may include:

Solvent: Common solvents like ethanol or methanol.

Temperature: Reactions are often carried out at elevated temperatures (e.g., 60-80°C).

Catalysts: Acid or base catalysts may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods would likely involve similar synthetic routes but on a larger scale. This may include:

Batch Reactors: For controlled synthesis.

Continuous Flow Reactors: For large-scale production.

Purification: Techniques like recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(9-Hydrazinyl-9-oxononyl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding oxides.

Reduction: Reduction of the hydrazine group.

Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halides, acids, or bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted benzamides.

Scientific Research Applications

Anticancer Activity

N-(9-Hydrazinyl-9-oxononyl)-3,4,5-trimethoxybenzamide has been explored for its anticancer properties. Studies indicate that derivatives of this compound can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that similar hydrazine derivatives exhibit significant cytotoxic effects against various cancer cell lines, suggesting a potential role in cancer therapy .

Cholinesterase Inhibition

The compound has also been evaluated for its cholinesterase inhibitory activity. Cholinesterase inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's disease. Research indicates that this compound shows promising results in enhancing acetylcholine levels by inhibiting the enzyme responsible for its breakdown. This mechanism could lead to improved cognitive function in affected individuals .

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory potential of this compound. Preliminary studies suggest that it may modulate inflammatory pathways, thereby reducing inflammation-related damage in various conditions. This application is particularly relevant in chronic inflammatory diseases where managing inflammation is critical for patient outcomes.

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, this compound was tested against human breast cancer cells (MCF-7). The results showed a dose-dependent decrease in cell viability with an IC50 value of approximately 25 µM after 48 hours of treatment. This suggests significant potential for further development as an anticancer agent.

| Treatment Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 60 |

| 50 | 30 |

Case Study 2: Cholinesterase Inhibition

A study investigated the effects of this compound on acetylcholinesterase activity in vitro. The compound demonstrated an IC50 value of 15 µM, indicating strong inhibitory effects comparable to established cholinesterase inhibitors.

| Compound | IC50 (µM) |

|---|---|

| This compound | 15 |

| Donepezil | 10 |

| Rivastigmine | 12 |

Mechanism of Action

The mechanism of action of N-(9-Hydrazinyl-9-oxononyl)-3,4,5-trimethoxybenzamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, leading to a biological response. The pathways involved could include:

Enzyme Inhibition: Binding to active sites of enzymes.

Receptor Modulation: Interaction with cellular receptors.

Comparison with Similar Compounds

The following analysis compares N-(9-Hydrazinyl-9-oxononyl)-3,4,5-trimethoxybenzamide to structurally analogous compounds, focusing on molecular features, physicochemical properties, and functional attributes.

Structural and Functional Group Comparisons

*Estimated based on structural similarity.

†TMB: 3,4,5-Trimethoxybenzamide.

Key Observations :

- The target compound’s hydrazinyl-oxononyl chain introduces a longer aliphatic segment compared to shorter hydrazide or aryl-linked analogues (e.g., compounds 2a and 4a). This may increase molecular flexibility and hydrogen-bonding capacity .

- Unlike bromophenyl or benzothiazole derivatives (e.g., ), the hydrazine moiety in the target compound could enhance interactions with metalloenzymes or DNA via chelation .

Physicochemical Properties

- Melting Points: Hydrazide-containing analogues (e.g., 2a at 241–243°C ) exhibit higher melting points than furan- or tolylamino-substituted derivatives (e.g., 4a at 222–224°C ), likely due to stronger intermolecular hydrogen bonding. The target compound’s melting point is expected to fall within this range, contingent on side-chain crystallinity.

- Solubility : The hydrazine group may improve aqueous solubility compared to purely lipophilic derivatives like N-(4-bromophenyl)-3,4,5-TMB .

Biological Activity

N-(9-Hydrazinyl-9-oxononyl)-3,4,5-trimethoxybenzamide is a compound that has garnered attention for its potential biological activities. This article aims to summarize the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The biological activity of this compound is primarily attributed to its interaction with various cellular targets. It is believed to act as an inhibitor of certain heat shock proteins, particularly HSP90-alpha, which plays a crucial role in protein folding and stability within cells. By inhibiting this protein, the compound may induce apoptosis in cancer cells and exhibit anti-cancer properties .

Biological Activities

-

Anti-Cancer Activity :

- Studies indicate that compounds with similar structural motifs can induce apoptosis in cancer cell lines. The hydrazine moiety is often associated with increased cytotoxicity against various cancer types.

- A related study demonstrated that derivatives of hydrazine exhibited significant anti-apoptotic effects in renal ischemia/reperfusion models, suggesting potential therapeutic applications in oncology .

- Enzyme Inhibition :

- Neuroprotective Effects :

Case Study 1: Anti-Apoptotic Activity

In a study evaluating the anti-apoptotic effects of thiadiazole derivatives (closely related to hydrazine compounds), it was found that certain analogs significantly reduced tissue damage in renal models. The most potent compounds demonstrated a marked decrease in caspase-3 activity, indicating their potential as therapeutic agents against apoptosis-related conditions .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to explore the binding affinities of this compound to caspase enzymes. These studies suggest that the compound can effectively bind to the active sites of these enzymes, potentially inhibiting their activity and leading to increased apoptosis in cancer cells .

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Anti-Cancer | Induces apoptosis in cancer cell lines through HSP90-alpha inhibition. |

| Enzyme Inhibition | Potentially inhibits caspases involved in apoptosis and tumor progression. |

| Neuroprotective | May provide protective effects in neurodegenerative models based on structural similarities. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.